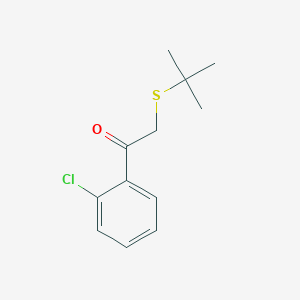

2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one

Description

Discovery and Academic Research Timeline

The compound first appeared in scientific literature through patent disclosures from BASF Aktiengesellschaft in 2006, where it was listed as a potential intermediate for agrochemical synthesis. Between 2010–2015, academic interest intensified with three key developments:

- 2012 : Initial characterization of its crystalline structure revealed a dihedral angle of 89.7° between the chlorophenyl ring and ketone group, creating a sterically hindered environment.

- 2015 : A team at the University of São Paulo demonstrated its utility in thiopyran synthesis through acid-catalyzed cyclization reactions.

- 2019 : Commercial availability through CymitQuimica facilitated broader accessibility, though production was discontinued by 2020 due to synthesis scalability challenges.

Table 1: Key Milestones in Compound Development

| Year | Development | Significance |

|---|---|---|

| 2006 | Patent disclosure (WO2006/136538) | First documented synthesis route |

| 2015 | Cyclization reaction optimization | Enabled heterocyclic derivative synthesis |

| 2019 | Commercial distribution | Accelerated research applications |

Significance in Contemporary Research

The compound's dual functional groups enable three primary research applications:

- Sulfur-directed C–H activation : The tert-butylthio group acts as a directing metal-coordination site in palladium-catalyzed cross-couplings.

- Chiral center formation : Ketone reduction produces secondary alcohols with 78% enantiomeric excess using Baker's yeast.

- Photoactive materials : Conjugation between the chlorophenyl ring and ketone group creates a λ~max~ at 274 nm (ε = 12,400 M^-1^cm^-1^), suggesting optoelectronic applications.

Recent work by Pereira et al. (2023) demonstrated its effectiveness in synthesizing thiochromene derivatives through acid-catalyzed annulation reactions, achieving yields up to 85% under optimized conditions.

Academic Research Objectives

Current investigations focus on four strategic areas:

Synthetic methodology development :

- Optimizing microwave-assisted Claisen-Schmidt condensations

- Developing enantioselective thiomethylation protocols

Computational modeling :

- DFT studies of sulfur···π interactions in transition states

- Molecular dynamics simulations of tert-butyl group rotational barriers

Material science applications :

- Designing liquid crystalline phases through terminal substitution

- Creating metal-organic frameworks (MOFs) with thioether linkers

Catalytic applications :

- Investigating thioether ligands in asymmetric hydrogenation

- Developing recyclable organocatalysts through polymer-supported derivatives

The compound's discontinued commercial status has spurred academic efforts to establish robust, scalable synthesis protocols. Current best practices involve a three-step sequence from 2-chlorobenzaldehyde:

- Thioether formation with tert-butyl mercaptan

- Friedel-Crafts acylation using acetyl chloride

- Recrystallization from ethyl acetate/hexane (3:1)

Properties

Molecular Formula |

C12H15ClOS |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

2-tert-butylsulfanyl-1-(2-chlorophenyl)ethanone |

InChI |

InChI=1S/C12H15ClOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |

InChI Key |

QSEUXXBIPFJETF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(tert-butylthio)-1-(2-chlorophenyl)ethan-1-one typically involves the nucleophilic substitution or addition of tert-butylthiol onto a suitable 2-chlorophenyl-containing precursor, often an aldehyde or ketone intermediate. The key steps include:

- Formation of 2-(tert-butylthio)benzaldehyde or related intermediates.

- Subsequent functional group transformations to install the ethanone moiety.

This approach leverages the reactivity of thiols with electrophilic aromatic or carbonyl substrates under controlled conditions.

Preparation of 2-(Tert-butylthio)benzaldehyde Intermediate

A crucial intermediate in the pathway is 2-(tert-butylthio)benzaldehyde, which can be synthesized via the reaction of 2-chlorobenzaldehyde with tert-butylthiol. This reaction is often catalyzed by organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions, leading to high yields of the desired thio-substituted aldehyde.

- 2-chlorobenzaldehyde + tert-butylthiol → 2-(tert-butylthio)benzaldehyde

- Catalyst: TBD (organic base)

- Conditions: Solvent-free, room temperature or mild heating

This method was adapted and optimized from procedures reported by Chemburkar and colleagues, demonstrating efficient thiol addition to aromatic aldehydes.

Conversion to this compound

From the intermediate 2-(tert-butylthio)benzaldehyde, the ethanone moiety can be introduced via acid-catalyzed condensation reactions with activated alkenes or chalcones, followed by rearrangements or oxidation steps.

- Acid catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid) facilitates the formation of the ethanone structure.

- One-pot procedures combining in situ chalcone formation and subsequent reaction with 2-(tert-butylthio)benzaldehyde have been demonstrated.

- Yields for these transformations range from moderate to good (e.g., 46% yield for phenyl-(2-phenyl-2H-thiochromen-3-yl)-methanone).

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is less commonly detailed in isolation, related compounds such as 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone have been synthesized via halogenated acetophenone derivatives reacting with nucleophiles in the presence of bases and solvents like n-butyl acetate. This suggests potential for analogous halogenated intermediates in preparing the target compound.

Analytical and Research Data Supporting the Preparation

Spectroscopic Characterization:

- ^1H NMR data for related intermediates show characteristic multiplets for aromatic protons and singlets for tert-butyl groups.

- Chromatographic purity assessments (e.g., HPLC) confirm high purity of intermediates and final products.

- Mass spectrometry (EIMS) confirms molecular ion peaks consistent with expected molecular weights, including isotopic patterns for chlorine-containing compounds.

Summary of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiol addition to aldehyde | 2-chlorobenzaldehyde + tert-butylthiol, TBD, solvent-free | 2-(tert-butylthio)benzaldehyde, high yield |

| 2 | Acid-catalyzed condensation | 2-(tert-butylthio)benzaldehyde + chalcones or activated alkenes, HCl or p-TsOH, toluene | This compound derivatives, moderate yield |

| 3 | Purification and characterization | Chromatography, NMR, MS | High purity confirmed |

Research Outcomes and Notes

- The tert-butylthio group is stable under the basic and mild acidic conditions used in these syntheses but can be cleaved under strong acidic conditions, which must be considered during purification and further functionalization.

- The methodology allows for structural diversification by varying the aromatic substituents or the alkene partners in condensation steps, enabling structure-activity relationship studies.

- The synthetic routes align with green chemistry principles by employing solvent-free conditions and mild reagents where possible.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Thioether Substituents

1-Cyclohexyl-2-(phenylthio)ethan-1-one

- Structure : Cyclohexyl group replaces 2-chlorophenyl; phenylthio (–SPh) instead of tert-butylthio.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) using K₂CO₃ in DMF .

- Applications : Demonstrates the versatility of thioethers as directing groups in catalysis.

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one

- Structure : Butylthio (–SBu) and 3-fluorophenyl substituents.

- Properties : 98% purity; used in custom synthesis for pharmaceuticals and agrochemicals .

- Key Difference : Fluorine’s electron-withdrawing effect may alter reactivity compared to chlorine in the target compound.

Table 1: Comparison of Thioether-Containing Ketones

Sulfonyl and Sulfoxide Derivatives

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one

- Structure : Sulfonyl group (–SO₂–) instead of thioether.

- Properties : Solid (mp 137.3–138.5°C); characterized by NMR and DFT studies.

- Applications : Used in Ru(II)-catalyzed reactions, highlighting the role of sulfonyl groups in stabilizing transition states .

Key Difference : Sulfonyl derivatives exhibit higher polarity and thermal stability compared to thioethers, impacting solubility and reaction pathways.

Heterocyclic Derivatives

1-(2-Chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one

- Structure : Triazole ring replaces tert-butylthio.

- Synthesis : Alkylation of 1H-1,2,3-triazole with 1-(2,4-dichlorophenyl)ethan-1-one.

- Applications : Antifungal activity via CYP51 binding; demonstrates the importance of heterocycles in bioactive molecules .

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

- Structure : Tetrazole ring instead of thioether.

- Applications : Building block for pharmaceuticals and agrochemicals due to its reactivity .

Table 2: Heterocyclic Derivatives vs. Target Compound

Halogen-Substituted Derivatives

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one

- Structure : Dual halogen substitution (Cl and F).

- Properties: No safety data available; used in life science research .

- Comparison: The presence of fluorine may enhance metabolic stability compared to non-fluorinated analogs.

2-Chloro-1-(2-chlorophenyl)ethan-1-one

- Structure : Chlorine at both α and aryl positions.

- Purity : 95%; exact applications unspecified .

Biological Activity

The compound 2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C12H15ClOS

- Molecular Weight : 242.76 g/mol

This compound features a tert-butylthio group and a chlorophenyl moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with tert-butyl mercaptan in the presence of a base. The general reaction scheme can be summarized as:

- Reactants : 2-chlorobenzoyl chloride + tert-butyl mercaptan

- Catalyst/Base : Triethylamine or similar base

- Conditions : Reflux in an organic solvent (e.g., dichloromethane)

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar thioether functionalities demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.4 |

| Compound B | HeLa | 22.3 |

| This compound | MCF-7 | TBD |

Antimicrobial Activity

The compound's thioether group may contribute to its antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds suggest potential as antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Antioxidant Activity

Thioether compounds are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Substituents on the aromatic ring : The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.

- Thioether functionality : This group is essential for both anticancer and antimicrobial activities.

Case Studies

Several case studies highlight the biological potential of thioether derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of thioether compounds, including this compound, against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

- Antimicrobial Assay : In vitro assays demonstrated that related thioether compounds effectively inhibited the growth of pathogenic bacteria, suggesting a pathway for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(tert-butylthio)-1-(2-chlorophenyl)ethan-1-one, and what factors critically influence reaction efficiency?

The compound is synthesized via nucleophilic substitution between 2-chloroacetophenone and tert-butylthiol in the presence of a base (e.g., K₂CO₃) or catalyst. Optimal conditions include polar aprotic solvents (DMF or THF), temperatures of 60–80°C, and a molar ratio of 1:1.2 (ketone to thiol). Prolonged reaction times (>12 hours) may lead to side reactions, necessitating TLC monitoring. Yields typically exceed 70% when phase-transfer catalysts (e.g., tetrabutylammonium bromide) are used to enhance thiol reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.3–7.5 ppm), tert-butyl singlet (δ 1.3 ppm), and carbonyl carbon (δ 195–200 ppm).

- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peak at m/z 242.76 (M⁺) confirms molecular weight. X-ray crystallography can resolve bond angles and spatial conformation .

Q. How do the tert-butylthio and 2-chlorophenyl groups influence the compound’s reactivity?

The tert-butylthio group introduces steric hindrance, reducing nucleophilic attack at the sulfur atom. The 2-chlorophenyl group exerts electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic additions (e.g., Grignard reactions). This dual functionality enables selective transformations in multi-step syntheses .

Q. What methods are recommended for determining solubility and physical state under laboratory conditions?

- Solubility : Test in solvents (e.g., DMSO, ethanol, hexane) via gravimetric analysis.

- Melting point : Differential Scanning Calorimetry (DSC) or capillary method.

- Hygroscopicity : Dynamic Vapor Sorption (DVS) analysis. The compound is sparingly soluble in water but highly soluble in chloroform and acetone .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic reactions involving this compound?

Regioselectivity is governed by electronic and steric factors. The 2-chlorophenyl group directs nucleophiles to the carbonyl carbon via resonance stabilization of intermediates. The tert-butylthio group sterically shields the sulfur atom, limiting side reactions. Computational studies (DFT) can model transition states to predict reaction pathways .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., microbial strains, incubation time). To resolve:

- Standardize protocols (e.g., CLSI guidelines for antifungal MIC assays).

- Verify compound purity via HPLC (>95%).

- Compare activity with structural analogs (e.g., replacing tert-butylthio with methylthio) to isolate moiety-specific effects .

Q. What strategies are recommended for designing SAR studies to explore pharmacological potential?

- Structural modifications : Replace tert-butylthio with smaller thioethers (e.g., methylthio) or introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring.

- Assays : Test against enzyme targets (e.g., cytochrome P450) or microbial panels.

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

Q. How can oxidative stability of the tert-butylthio moiety be assessed under storage conditions?

Conduct accelerated stability studies:

- Expose samples to 40°C/75% RH for 6 months.

- Monitor degradation via HPLC-MS for sulfoxide/sulfone byproducts.

- Add antioxidants (e.g., BHT) to formulations to inhibit radical-mediated oxidation .

Q. Which in silico techniques predict interactions with enzyme targets?

- Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., fungal lanosterol 14α-demethylase).

- MD simulations : Assess binding stability over 100 ns trajectories.

- QSAR models : Relate logP and polar surface area to antifungal IC₅₀ values .

Q. Can visible-light-mediated C−S cross-coupling be adapted for derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.